Pseudotropine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

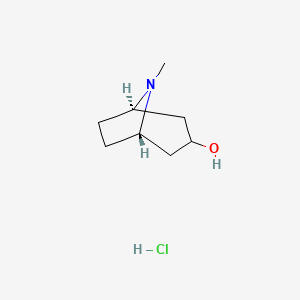

Pseudotropine hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Pseudotropine hydrochloride exhibits several pharmacological properties, making it a subject of interest in medicinal chemistry. Its structural similarity to other tropane alkaloids allows it to interact with various biological targets.

Anticholinergic Effects

Pseudotropine has been studied for its anticholinergic properties, which can help in treating conditions such as motion sickness and muscle spasms. Research indicates that pseudotropine and its derivatives can effectively block acetylcholine receptors, leading to reduced muscle contractions and secretions .

Analgesic Properties

Studies have shown that pseudotropine may possess analgesic effects, potentially useful in pain management therapies. Its efficacy in this area is still under investigation, but preliminary findings suggest it could be beneficial in combination therapies for chronic pain conditions .

Biosynthesis Research

Recent advancements in biosynthetic research have highlighted the role of pseudotropine as a precursor in the production of other medicinal alkaloids.

Engineering Yeast for Alkaloid Production

A notable study engineered baker's yeast to produce hyoscyamine and scopolamine from simple sugars and amino acids, with pseudotropine serving as a critical intermediate in the biosynthetic pathway. This approach not only enhances the yield of these valuable compounds but also provides insights into the metabolic pathways involved in their synthesis .

Cytochrome P450 Enzymes

Research has identified specific cytochrome P450 enzymes that are involved in the conversion of pseudotropine into various modified alkaloids. This discovery opens avenues for metabolic engineering aimed at optimizing alkaloid production in plants .

Analytical Applications

This compound has also found applications in analytical chemistry, particularly in drug testing and forensic science.

Detection Methods

Innovative analytical methods have been developed to quantify pseudotropine and related compounds in biological samples. Techniques such as solid-phase microextraction (SPME) coupled with high-performance liquid chromatography (HPLC) have demonstrated high sensitivity and specificity for detecting low concentrations of these alkaloids .

| Method | Detection Limit | Recovery Rate | Sample Type |

|---|---|---|---|

| SPME-HPLC | 2.3 ng/g | 90-100% | Plasma |

| μ-QuEChERS | 0.7 ng/g | 93-95% | Lyophilized samples |

Case Studies

Several case studies illustrate the practical applications of this compound in various fields.

Clinical Studies on Anticholinergic Drugs

Clinical trials investigating the efficacy of anticholinergic drugs often include pseudotropine derivatives as part of their formulations. These studies assess their effectiveness in managing symptoms associated with gastrointestinal disorders and respiratory conditions .

Metabolomics Studies

Metabolomics-guided studies have provided insights into the metabolic pathways involving pseudotropine, revealing its role as a precursor to several bioactive compounds within plant systems. Such studies enhance our understanding of plant metabolism and its implications for drug development .

Properties

CAS No. |

2292-08-2 |

|---|---|

Molecular Formula |

C8H16ClNO |

Molecular Weight |

177.67 g/mol |

IUPAC Name |

(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride |

InChI |

InChI=1S/C8H15NO.ClH/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8?; |

InChI Key |

ASWRTDCDFPALAX-PAFGHYSMSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)O.Cl |

Canonical SMILES |

CN1C2CCC1CC(C2)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.